molecular formula C5H6BrN3O2 B10909380 3-Bromo-1-ethyl-4-nitro-1H-pyrazole CAS No. 2054953-78-3

3-Bromo-1-ethyl-4-nitro-1H-pyrazole

Cat. No.: B10909380
CAS No.: 2054953-78-3
M. Wt: 220.02 g/mol
InChI Key: LQWBGPOBBPPENJ-UHFFFAOYSA-N
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Description

3-Bromo-1-ethyl-4-nitro-1H-pyrazole (CAS No: See COA

Properties

IUPAC Name

3-bromo-1-ethyl-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-2-8-3-4(9(10)11)5(6)7-8/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWBGPOBBPPENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601288617
Record name 1H-Pyrazole, 3-bromo-1-ethyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2054953-78-3
Record name 1H-Pyrazole, 3-bromo-1-ethyl-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2054953-78-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 3-bromo-1-ethyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601288617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

Nitration introduces the nitro group at the 4-position of the pyrazole ring. This method employs mixed nitric-sulfuric acid systems under controlled temperatures.

Procedure

  • Substrate Preparation : 3-Bromo-1-ethyl-1H-pyrazole is synthesized via alkylation of 3-bromo-1H-pyrazole using ethyl iodide or diethyl sulfate in the presence of a base (e.g., NaH).

  • Nitration :

    • The substrate is dissolved in concentrated H2_2SO4_4 at 0–5°C.

    • Fuming HNO3_3 (1.2 eq) is added dropwise, and the mixture is stirred at 25°C for 6–12 hours.

    • Quenching in ice water followed by extraction with ethyl acetate yields the product.

Key Data

ParameterValueSource
Yield72–78%
Temperature0–25°C
Nitrating AgentHNO3_3/H2_2SO4_4
Regioselectivity>95% for 4-position

Advantages : High regioselectivity; compatible with sensitive bromo substituents.
Limitations : Requires handling of corrosive acids; moderate yields.

Bromination of 1-Ethyl-4-nitro-1H-pyrazole

Reaction Overview

Direct bromination at the 3-position is achieved using bromine or HBr in the presence of Lewis acids (e.g., CuBr).

Procedure

  • Substrate Preparation : 1-Ethyl-4-nitro-1H-pyrazole is synthesized via alkylation of 4-nitro-1H-pyrazole.

  • Bromination :

    • The substrate is treated with Br2_2 (1.1 eq) in CH2_2Cl2_2 at 0°C for 2 hours.

    • Alternatively, HBr (48%) with CuBr (0.2 eq) in acetic acid at 60°C for 1 hour.

    • The reaction is quenched with Na2_2S2_2O3_3, and the product is isolated via column chromatography.

Key Data

ParameterValueSource
Yield65–82%
Brominating AgentBr2_2 or HBr/CuBr
Temperature0–60°C
SolventCH2_2Cl2_2 or acetic acid

Advantages : Scalable; high functional group tolerance.
Limitations : Hazardous bromine handling; potential over-bromination.

Alkylation of 3-Bromo-4-nitro-1H-pyrazole

Reaction Overview

Ethylation of the pyrazole nitrogen is performed using ethylating agents (e.g., ethyl iodide) under basic conditions.

Procedure

  • Substrate Preparation : 3-Bromo-4-nitro-1H-pyrazole is synthesized via sequential nitration and bromination of 1H-pyrazole.

  • Alkylation :

    • NaH (1.5 eq) is suspended in THF at 0°C.

    • 3-Bromo-4-nitro-1H-pyrazole (1 eq) and ethyl iodide (1.2 eq) are added.

    • The mixture is stirred at 25°C for 12 hours, followed by aqueous workup.

Key Data

ParameterValueSource
Yield70–88%
BaseNaH
SolventTHF or DMF
Temperature0–25°C

Advantages : High yields; straightforward conditions.
Limitations : Sensitivity of nitro groups to strong bases.

Comparative Analysis of Methods

MethodYield (%)Key ReagentsTemperature RangeRegioselectivity
Nitration72–78HNO3_3/H2_2SO4_40–25°CHigh
Bromination65–82Br2_2, HBr/CuBr0–60°CModerate
Alkylation70–88Ethyl iodide, NaH0–25°CHigh

Optimal Route : Alkylation (Method 3) offers the highest yields and operational simplicity.

Mechanistic Insights

  • Nitration : Electrophilic aromatic substitution (EAS) via nitronium ion (NO2+_2^+) attack at the electron-rich 4-position.

  • Bromination : EAS with Br2_2 or Br+^+ generated via HBr/CuBr, favoring the 3-position due to steric and electronic effects.

  • Alkylation : SN2 displacement at the pyrazole nitrogen using ethyl iodide under basic conditions.

Challenges and Innovations

  • Regioselectivity : Competing bromination at the 5-position is mitigated using CuBr catalysts.

  • Functional Group Stability : Nitro groups require low temperatures to prevent decomposition during alkylation.

  • Green Chemistry : Recent advances employ ionic liquids (e.g., [bmim]PF6_6) to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-ethyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Bromo-1-ethyl-4-nitro-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique reactivity makes it valuable in developing new synthetic methodologies and exploring reaction mechanisms .

Biology: In biological research, this compound is used to study the interactions of pyrazole derivatives with biological targets. It serves as a model compound to investigate the structure-activity relationships of pyrazole-based drugs .

Industry: In the industrial sector, 3-Bromo-1-ethyl-4-nitro-1H-pyrazole is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-Bromo-1-ethyl-4-nitro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Bromo-1-ethyl-4-nitro-1H-pyrazole with structurally related pyrazole derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Notable Properties/Applications Reference
3-Bromo-1-ethyl-4-nitro-1H-pyrazole Br (3), NO₂ (4), C₂H₅ (1) 296.12 g/mol Nitro, Bromine, Ethyl High reactivity for cross-coupling; potential agrochemical intermediate
3-Bromo-1-methyl-4-nitro-1H-pyrazole Br (3), NO₂ (4), CH₃ (1) 222.02 g/mol Nitro, Bromine, Methyl Lower lipophilicity vs. ethyl analog; shorter metabolic half-life
4-Bromo-1-(4-methyl-benzyl)-3-nitro-1H-pyrazole Br (4), NO₂ (3), C₆H₄CH₂ (1) 350.19 g/mol Nitro, Bromine, Benzyl Enhanced aromaticity; used in pesticide formulations
4-Bromo-1-(1-ethoxyethyl)-3-nitro-1H-pyrazole Br (4), NO₂ (3), CH₂CH₂OCH₂CH₃ (1) 296.12 g/mol Nitro, Bromine, Ether Increased steric hindrance; slower reaction kinetics
3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Br (3, phenyl), CHO (4), C₆H₅ (1) 327.18 g/mol Aldehyde, Bromine, Phenyl Anticancer activity; structural rigidity

Key Observations

Substituent Effects on Reactivity: The ethyl group in 3-Bromo-1-ethyl-4-nitro-1H-pyrazole increases lipophilicity compared to methyl analogs (e.g., 3-Bromo-1-methyl-4-nitro-1H-pyrazole), enhancing membrane permeability in biological systems .

Electronic Modulation :

  • Nitro groups at position 4 (as in the target compound) create a strong electron-deficient ring, directing electrophilic attacks to position 4. In contrast, aldehydes (e.g., 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde ) enable nucleophilic addition reactions .

Synthetic Accessibility :

  • Ethylation at position 1 (target compound) requires milder alkylation conditions compared to benzylation, which often demands stronger bases or elevated temperatures .

Safety and Hazards: Nitro-containing pyrazoles (e.g., 3-Bromo-1-ethyl-4-nitro-1H-pyrazole) commonly exhibit irritant properties (H315, H319) due to nitro group reactivity, as noted in safety data sheets .

Biological Activity

3-Bromo-1-ethyl-4-nitro-1H-pyrazole is a synthetic compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-bromo-1-ethyl-4-nitro-1H-pyrazole is C6H7BrN2O2C_6H_7BrN_2O_2 with a molecular weight of approximately 224.04 g/mol. The presence of the bromine atom and the nitro group significantly influences its reactivity and biological interactions.

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of pyrazole derivatives, including 3-bromo-1-ethyl-4-nitro-1H-pyrazole. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including E. coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Bromo-1-ethyl-4-nitro-pyrazoleE. coli50 µg/mL
3-Bromo-1-ethyl-4-nitro-pyrazoleS. aureus40 µg/mL
PhenylbutazoneVarious10 µg/mL

2. Anti-inflammatory Properties

The pyrazole nucleus is known for its anti-inflammatory effects. Compounds derived from pyrazoles have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study:
A study involving the administration of a pyrazole derivative to mice with induced inflammation showed a reduction in edema comparable to standard anti-inflammatory drugs like indomethacin .

3. Anticancer Activity

Recent investigations into the anticancer properties of pyrazole derivatives have yielded promising results. For instance, modifications to the pyrazole structure have been associated with enhanced cytotoxicity against various cancer cell lines .

Table 2: Cytotoxic Effects of Pyrazole Derivatives on Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)
3-Bromo-1-ethyl-4-nitro-pyrazoleMCF-7 (Breast Cancer)15
3-Bromo-1-ethyl-4-nitro-pyrazoleHeLa (Cervical Cancer)20
Novel Pyrazole DerivativeA549 (Lung Cancer)12

The biological activity of 3-bromo-1-ethyl-4-nitro-1H-pyrazole can be attributed to several mechanisms:

Enzyme Inhibition: The nitro group can participate in redox reactions, potentially inhibiting enzymes involved in inflammatory pathways.

Receptor Modulation: The compound may interact with specific receptors, modulating their activity and leading to downstream effects on cellular signaling pathways.

Cytotoxic Effects: The structural features of the compound allow it to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-1-ethyl-4-nitro-1H-pyrazole, and how can reaction progress be monitored?

  • Methodology : A common approach involves sequential functionalization of the pyrazole core. For example, ethylation can be achieved using ethyl halides under basic conditions, followed by nitration with mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C). Bromination typically employs N-bromosuccinimide (NBS) or Br₂ in inert solvents like CCl₄. Reaction progress is monitored via TLC (e.g., cyclohexane/ethyl acetate gradients) and confirmed by disappearance of starting material spots .
  • Key Data : Yields >90% are achievable with careful stoichiometric control (e.g., 7.5 equiv azido(trimethyl)silane in a related bromopyrazole synthesis) and purification via flash chromatography .

Q. How can structural confirmation be reliably performed for this compound?

  • Methodology : Use multi-nuclear NMR (¹H, ¹³C) to identify substituent positions. For example, the ethyl group’s triplet (δ ~1.33 ppm, ³J = 7.1 Hz) and quartet (δ ~4.28 ppm) in ¹H NMR confirm its attachment. Nitro and bromo groups induce deshielding in adjacent carbons (δ ~148–161 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., [M]+ at m/z 349.0169) .
  • Advanced Tip : X-ray crystallography using SHELX software can resolve ambiguities in regiochemistry, especially if nitro/bromo positional isomerism is suspected .

Advanced Research Questions

Q. How can competing regioselectivity during bromination or nitration be mitigated?

  • Methodology : Regioselectivity in pyrazole derivatives is influenced by directing groups and reaction conditions. For bromination, steric effects and electronic factors (e.g., nitro groups as meta-directors) can favor substitution at the 3-position. Computational modeling (DFT) predicts charge distribution to guide synthetic design. Experimentally, low-temperature bromination (e.g., 0°C) with NBS minimizes side products .
  • Case Study : In a related compound, 3-bromo-1-methyl-5-phenyl-1H-pyrazole, bromination at the 3-position was confirmed via NOE NMR correlations, ruling out 4- or 5-substitution .

Q. What strategies resolve contradictions in spectroscopic data for nitro-pyrazole derivatives?

  • Methodology : Discrepancies in NMR shifts (e.g., unexpected splitting or integration) may arise from dynamic effects like tautomerism. Variable-temperature NMR can stabilize conformers for clearer analysis. For ambiguous cases, derivatization (e.g., acetylation of reactive sites) simplifies spectra. Cross-validate with IR (e.g., nitro stretches at ~1545 cm⁻¹) and MS/MS fragmentation patterns .

Q. How can catalytic applications of 3-bromo-1-ethyl-4-nitro-1H-pyrazole be explored?

  • Methodology : The bromo group serves as a leaving site for cross-coupling (e.g., Suzuki-Miyaura with Pd catalysts). Optimize conditions using ligands like XPhos and bases (Cs₂CO₃) in anhydrous THF at 80–100°C. Monitor conversion via GC-MS or ¹⁹F NMR (if fluorinated partners are used). For nitro-group reduction, employ H₂/Pd-C or Zn/HCl to generate amines for further functionalization .
  • Example : A triazole-pyrazole hybrid synthesized via CuAAC click chemistry achieved 83% yield using similar bromopyrazole precursors .

Data Analysis & Computational Tools

Q. Which computational methods predict reactivity trends in nitro- and bromo-substituted pyrazoles?

  • Methodology : DFT calculations (e.g., Gaussian09) assess frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. Solvent effects (PCM model) and transition-state simulations (IRC) explain regioselectivity. Pair with crystallographic data (SHELXL-refined structures) to validate computational models .

Q. How to design a crystallization protocol for X-ray analysis of this compound?

  • Methodology : Screen solvents (e.g., DCM/hexane, EtOAc) via slow evaporation. For stubborn cases, use vapor diffusion with anti-solvents. SHELXD or SHELXE can solve phases from twinned or low-resolution data. Refinement in SHELXL includes anisotropic displacement parameters for heavy atoms (Br) .

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